molecular formula C12H11FN2O2 B1446651 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1020238-69-0

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1446651
CAS RN: 1020238-69-0
M. Wt: 234.23 g/mol
InChI Key: IAQMWNBGGKTMPF-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a fluorinated organic compound . Fluorinated compounds are often used in medicinal chemistry due to their unique properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, fluorinated compounds are often synthesized using various methods . For instance, 4-fluorobenzyl bromide, a related compound, is used in the preparation of several biologically active molecules .


Molecular Structure Analysis

The molecular structure of fluorinated compounds can be analyzed using techniques such as Fluorine-19 NMR . This technique provides a wealth of molecular structure information as well as its associated chemical environment .


Physical And Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties. For instance, 4-fluorobenzoic acid, a related compound, has been evaluated for its thermophysical properties .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, a method for synthesizing fluorocontaining substituted amides and dihydropyrazolo-[3,4-d]pyrimidine-4-ones from benzamides of pyrazole-4-carboxylic acid has been developed. These compounds exhibit significant structural diversity due to the introduction of fluorine atoms, which affects their chemical behavior and potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).

Another study focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. This research highlighted the influence of substituents on the electronic structure and properties of these compounds, providing insights into their potential applications in various fields, including material science and pharmaceuticals (Viveka et al., 2016).

Biological Activities

The biological activities of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid derivatives have also been a subject of research. Specifically, these compounds have been evaluated for their potential as xanthine oxidase inhibitors, a class of compounds that can be used for the treatment of diseases such as gout due to their ability to reduce uric acid levels in the blood. The synthesis and evaluation of these inhibitors shed light on the therapeutic potential of fluoro-substituted pyrazole derivatives (Qi, You, Wang, & Zhang, 2015).

Material Science Applications

In material science, the optical properties of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid derivatives have been investigated. These studies focus on understanding how structural variations in pyrazole derivatives influence their optical absorption and emission spectra. Such information is crucial for designing new materials for electronic and photonic applications. An example includes the synthesis and characterization of novel oxadiazole derivatives, demonstrating their varied absorption and fluorescence properties depending on the substituents present, which could be beneficial for developing advanced optical materials (Jiang, Liu, Lv, & Zhao, 2012).

Mechanism of Action

The mechanism of action of fluorinated compounds can vary widely depending on their structure and intended use . For example, some compounds containing the 1,2,4-triazole ring in their structure are known for their significant antibacterial activity .

Safety and Hazards

Safety data sheets for related compounds such as 4-fluorobenzyl chloride and 4-fluorobenzoic acid provide information on hazards, safety precautions, and first-aid measures .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQMWNBGGKTMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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